![molecular formula C10H18F6N2O2 B3139878 1,1,1-Trifluoro-3-({4-[(3,3,3-trifluoro-2-hydroxypropyl)amino]butyl}amino)-2-propanol CAS No. 477858-31-4](/img/structure/B3139878.png)

1,1,1-Trifluoro-3-({4-[(3,3,3-trifluoro-2-hydroxypropyl)amino]butyl}amino)-2-propanol

Übersicht

Beschreibung

Trifluoromethyl compounds, like the one you mentioned, are often used in the pharmaceutical and agrochemical industries due to their unique properties . They are known for their high stability, lipophilicity, and bioavailability .

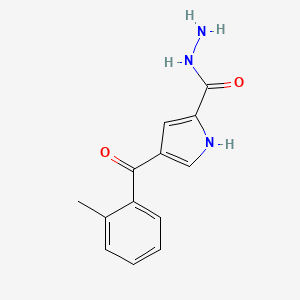

Molecular Structure Analysis

The molecular structure of trifluoromethyl compounds is characterized by the presence of a trifluoromethyl group (-CF3), which is a carbon atom bonded to three fluorine atoms . The exact structure of your compound would depend on the arrangement of these groups and the other functional groups present .Chemical Reactions Analysis

Trifluoromethyl compounds can undergo various chemical reactions, including nucleophilic substitution, addition, and elimination reactions . The specific reactions that your compound can undergo would depend on its exact structure .Physical And Chemical Properties Analysis

Trifluoromethyl compounds are generally characterized by their high stability, lipophilicity, and bioavailability . They also have unique electronic properties due to the high electronegativity of the fluorine atoms .Wissenschaftliche Forschungsanwendungen

Enone Synthesis

The compound serves as a versatile building block for synthesizing β-alkyl- or dialkylamino-substituted enones bearing a CF₃ group. Enones are essential intermediates in organic synthesis, and their functionalization allows access to diverse chemical structures. Researchers can leverage 1,1,1-Trifluoro-3-({4-[(3,3,3-trifluoro-2-hydroxypropyl)amino]butyl}amino)-2-propanol to introduce trifluoromethyl groups into enone frameworks, enhancing their reactivity and properties .

Crystallography Studies

Researchers have explored crystal structures of related compounds, such as 1,1,1-trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one. While not directly the same, these studies provide insights into the solid-state arrangement and molecular interactions of similar trifluorinated compounds. Crystallography data contribute to our understanding of molecular conformations and intermolecular forces .

Solvent Properties

1,1,1-Trifluoro-3-({4-[(3,3,3-trifluoro-2-hydroxypropyl)amino]butyl}amino)-2-propanol exhibits unique solvent properties due to its trifluoromethyl groups. Researchers may employ it as a solvent or co-solvent in specific reactions, taking advantage of its polarity, stability, and low boiling point. Its compatibility with various substrates makes it valuable in synthetic chemistry .

Hydrogen Bonding Studies

The hydroxyl group in this compound participates in hydrogen bonding interactions. Researchers studying hydrogen bonding networks or investigating the effects of fluorine substitution on hydrogen bonding strength may find this compound useful. Understanding these interactions contributes to our knowledge of molecular recognition and supramolecular chemistry .

Derivatization Strategies

Researchers can modify 1,1,1-Trifluoro-3-({4-[(3,3,3-trifluoro-2-hydroxypropyl)amino]butyl}amino)-2-propanol to create novel derivatives. These derivatives may exhibit enhanced properties, such as altered reactivity, solubility, or bioactivity. By exploring different functional groups and substitution patterns, scientists can tailor the compound for specific applications .

Wirkmechanismus

Target of Action

The primary targets of 1,1,1-Trifluoro-3-({4-[(3,3,3-trifluoro-2-hydroxypropyl)amino]butyl}amino)-2-propanol are currently unknown

Mode of Action

It’s known that the compound contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drugs .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,1,1-Trifluoro-3-({4-[(3,3,3-trifluoro-2-hydroxypropyl)amino]butyl}amino)-2-propanol are currently unknown . The presence of the trifluoromethyl group could potentially enhance the compound’s bioavailability .

Safety and Hazards

Zukünftige Richtungen

The use of trifluoromethyl compounds in the pharmaceutical and agrochemical industries is a topic of ongoing research . Future directions could include the development of new synthesis methods, the discovery of new biological activities, and the design of more environmentally friendly trifluoromethyl compounds .

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-3-[4-[(3,3,3-trifluoro-2-hydroxypropyl)amino]butylamino]propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F6N2O2/c11-9(12,13)7(19)5-17-3-1-2-4-18-6-8(20)10(14,15)16/h7-8,17-20H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDKDYALYCGAFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCC(C(F)(F)F)O)CNCC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-3-({4-[(3,3,3-trifluoro-2-hydroxypropyl)amino]butyl}amino)-2-propanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B3139821.png)

![1-(4-Methylphenyl)-2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B3139828.png)

![3-Fluorobenzyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B3139829.png)

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 3,4-dimethoxybenzenesulfonate](/img/structure/B3139837.png)

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-furoate](/img/structure/B3139845.png)

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate](/img/structure/B3139853.png)

![methyl 3-[2-(2-oxo-2-piperidinoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate](/img/structure/B3139856.png)

![methyl 3-(2-{2-oxo-2-[3-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate](/img/structure/B3139869.png)

![1,1,1-Trifluoro-3-[2-(hydroxymethyl)piperidino]-2-propanol](/img/structure/B3139879.png)

![2,2,2-Trifluoro-1-[(4-phenylpiperazino)methyl]ethyl 3-methoxybenzenecarboxylate](/img/structure/B3139892.png)